1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound features a pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core substituted with a 3,4-dihydroquinoline moiety at the 1-position and a 4-methoxybenzyl group at the 3-position. The pyridopyrimidine scaffold is known for its pharmacological versatility, with analogs exhibiting antimicrobial, anticancer, and enzyme-inhibitory activities . The 4-methoxybenzyl group may enhance lipophilicity and membrane permeability, while the 3,4-dihydroquinoline moiety could contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-34-20-12-10-18(11-13-20)16-30-25(32)24-22(9-4-14-27-24)29(26(30)33)17-23(31)28-15-5-7-19-6-2-3-8-21(19)28/h2-4,6,8-14H,5,7,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSNXGFLAUSOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 421.56 g/mol. It features a pyrido[3,2-d]pyrimidine core structure that is significant for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. One study reported an IC50 value of 1.2 ± 0.2 µM against MCF-7 cells, indicating potent anti-proliferative effects . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, supported by markers such as Caspase-3 activation and BAX expression.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes. Molecular docking studies suggest that it interacts favorably with targets involved in cancer progression and inflammation. For example, it showed promising results in inhibiting COX-2 activity with potential implications for anti-inflammatory therapies .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions. The presence of the dihydroquinoline moiety enhances its binding affinity towards target proteins, which is crucial for its anticancer and anti-inflammatory effects .
Case Studies
- In Vitro Studies : A detailed investigation into the compound's effects on MCF-7 breast cancer cells revealed significant pro-apoptotic activity as measured by annexin V-FITC staining methods .
- Molecular Docking : Computational studies have shown that the compound binds effectively to various protein targets associated with cancer and inflammation, suggesting a multi-targeted approach to therapy .
Data Table: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 1.2 ± 0.2 | Apoptosis induction, cell cycle arrest |
| Enzyme Inhibition | COX-2 | Not specified | Competitive inhibition |
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds related to pyrido[3,2-d]pyrimidines. For instance, a series of derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives showed significant antibacterial activity comparable to standard antibiotics such as cefotaxime sodium and nystatin .
Anticancer Potential
Research has indicated that pyrido[3,2-d]pyrimidine derivatives possess anticancer properties. In vitro studies demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Synthesis and Structural Studies
The synthesis of this compound typically involves multi-step reactions including alkylation and cyclization processes. For example, the synthesis pathway may involve the reaction of 3,4-dihydroquinoline with various electrophiles to form the desired pyrido[3,2-d]pyrimidine structure. Spectroscopic techniques such as NMR and IR are employed to confirm the structure of synthesized compounds .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI reported on the synthesis and antimicrobial evaluation of pyrido[3,2-d]pyrimidine derivatives. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The most active derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used for comparison .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of pyrido[3,2-d]pyrimidine derivatives were tested against human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the compound to structurally related pyrimidine and pyridopyrimidine derivatives, focusing on substituent effects, synthesis, and biological activity.
Core Scaffold Variations
Key Observations :
- Pyrido[3,2-d] vs.
- Heteroatom Substitution: Thieno[2,3-d]pyrimidine-diones (e.g., ) replace a nitrogen with sulfur, reducing polarity but possibly enhancing metabolic stability .
Substituent Effects on Activity
- 4-Methoxybenzyl Group : Present in the target compound, this group is associated with improved bioavailability in pyridopyrimidine derivatives due to increased lipophilicity .
- 3,4-Dihydroquinoline: Analogous to the 4-hydroxyquinolinone in compound 22a (), this moiety may confer antimicrobial activity via DNA gyrase inhibition .
- Piperazine-Pyridinyl (44g) : Enhances solubility and enables interactions with amine-binding enzyme pockets, as seen in kinase inhibitors .
Physicochemical and ADMET Considerations
Q & A
Basic Research Questions
What are the established synthetic routes for this compound, and how can structural confirmation be achieved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including alkylation of the pyrimidine core and functionalization of the dihydroquinoline moiety. Key steps include:
- Alkylation: Reacting the pyrido[3,2-d]pyrimidine scaffold with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl groups under basic conditions (e.g., K₂CO₃ in DMF) to introduce the side chain .
- Benzylation: Introducing the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions.
Structural Confirmation:
- Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in dihydroquinoline).
- X-ray Crystallography: Resolve absolute configuration and confirm steric effects, as demonstrated in related pyrimidine derivatives .
Which spectroscopic techniques are critical for identifying key functional groups in this compound?
Methodological Answer:
- FT-IR: Confirm carbonyl groups (C=O stretching at ~1700–1750 cm⁻¹ for pyrimidine-2,4-dione and oxoethyl moieties) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 0.001 Da).
- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions and assign quaternary carbons .
How can researchers evaluate the compound’s bioactivity in preliminary assays?
Methodological Answer:
- In Vitro Screening: Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves.
- Cellular Models: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to reference drugs. Note: Substituents like the 4-methoxybenzyl group may enhance membrane permeability .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with modified benzyl groups (e.g., replacing methoxy with halogens or bulky substituents) to assess steric/electronic effects.
- Pharmacophore Mapping: Use molecular docking to predict interactions with target proteins (e.g., ATP-binding pockets in kinases). Prioritize analogs with improved binding scores .
How should researchers address contradictory data in bioactivity assays?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.
- Orthogonal Assays: Validate results using complementary methods (e.g., Western blot for target inhibition alongside cell viability assays).
- Statistical Analysis: Apply ANOVA or mixed-effects models to account for batch effects .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Solvent Optimization: Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve safety and reduce purification complexity.
- Catalyst Screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for higher yields in alkylation steps. Example: A study achieved 85% yield using Cs₂CO₃ in DMF .
What experimental designs are suitable for in vivo pharmacokinetic studies?
Methodological Answer:
- Animal Models: Use rodents for bioavailability and tissue distribution studies. Administer via IV and oral routes to calculate absolute bioavailability.
- Analytical Methods: Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) ≤ 1 ng/mL. Include metabolite profiling to identify degradation pathways .
How can the compound’s stability under physiological conditions be assessed?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Temperature Stability: Store at 4°C, 25°C, and 40°C to simulate shelf-life and transport conditions. Example: Related pyrimidines showed <5% degradation at 4°C over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
